(2R)-Tetrahydrofuran-2-carbaldehyde: A Chiral Cornerstone for Advanced Synthesis
(2R)-Tetrahydrofuran-2-carbaldehyde: A Chiral Cornerstone for Advanced Synthesis
(2R)-Tetrahydrofuran-2-carbaldehyde , a versatile chiral building block, holds significant importance in the fields of organic synthesis and drug development. Its unique structural features, comprising a stereochemically defined tetrahydrofuran ring and a reactive aldehyde functional group, make it an invaluable starting material for the asymmetric synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental details and quantitative data for researchers and drug development professionals.
Physicochemical Properties
(2R)-Tetrahydrofuran-2-carbaldehyde is a chiral heterocyclic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2] Its structure features a five-membered tetrahydrofuran ring with an aldehyde group at the C2 position, which is a stereogenic center with an (R)-configuration.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][2] |
| CAS Number | 22170-11-2 | [3] |
| IUPAC Name | (2R)-oxolane-2-carbaldehyde | [2] |
| Appearance | Not explicitly found, but likely a liquid at room temperature. | |
| Boiling Point | Not explicitly found. | |
| Density | Not explicitly found. | |
| Refractive Index | Not explicitly found. | |
| Solubility | Soluble in common organic solvents. |
Synthesis of (2R)-Tetrahydrofuran-2-carbaldehyde
The most prevalent method for the synthesis of (2R)-tetrahydrofuran-2-carbaldehyde is the oxidation of the corresponding commercially available alcohol, (2R)-tetrahydrofuran-2-methanol.[3] Several mild oxidation protocols are employed to achieve this transformation with high efficiency and chemoselectivity, preventing over-oxidation to the carboxylic acid.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This method is known for its mild reaction conditions and high yields.[4][5]
Experimental Protocol: Swern Oxidation of (2R)-Tetrahydrofuran-2-methanol
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A solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
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A solution of DMSO (2.2 equiv.) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
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A solution of (2R)-tetrahydrofuran-2-methanol (1.0 equiv.) in anhydrous DCM is then added slowly, and the reaction is stirred for 30-60 minutes at -78 °C.
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Triethylamine (5.0 equiv.) is added, and the reaction mixture is allowed to warm to room temperature.
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The reaction is quenched with water, and the organic layer is separated.
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The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford (2R)-tetrahydrofuran-2-carbaldehyde.
Note: While a specific yield for this reaction was not found in the searched literature, Swern oxidations typically proceed in high yields (85-95%).
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in chlorinated solvents at room temperature.[3]
Experimental Protocol: Dess-Martin Oxidation of (2R)-Tetrahydrofuran-2-methanol
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To a solution of (2R)-tetrahydrofuran-2-methanol (1.0 equiv.) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 equiv.) in one portion at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 1-3 hours, and the progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Note: Specific yield for this reaction on this substrate was not found, but DMP oxidations generally provide high yields (90-95%).
Key Reactions and Applications in Synthesis
The aldehyde functionality of (2R)-tetrahydrofuran-2-carbaldehyde makes it a versatile electrophile for a variety of carbon-carbon bond-forming reactions. The inherent chirality of the tetrahydrofuran ring often directs the stereochemical outcome of these reactions, making it a valuable tool in asymmetric synthesis.[3]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction of (2R)-tetrahydrofuran-2-carbaldehyde with stabilized phosphonate ylides provides a reliable method for the synthesis of α,β-unsaturated esters, ketones, and nitriles with predominantly (E)-stereoselectivity.[6][7] This reaction is crucial for chain elongation and the introduction of further functionality.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
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To a suspension of sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a trialkyl phosphonoacetate (1.1 equiv.) dropwise.
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The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 30 minutes.
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The reaction is cooled back to 0 °C, and a solution of (2R)-tetrahydrofuran-2-carbaldehyde (1.0 equiv.) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Note: The diastereoselectivity of this reaction can be influenced by the choice of phosphonate reagent and reaction conditions.[8]
Grignard Reaction
The addition of Grignard reagents to (2R)-tetrahydrofuran-2-carbaldehyde affords secondary alcohols. The stereoselectivity of this reaction is influenced by the existing stereocenter at the C2 position of the tetrahydrofuran ring, often proceeding via Felkin-Anh or chelation-controlled models depending on the reaction conditions and the nature of the Grignard reagent.
Experimental Workflow: Grignard Reaction
Caption: General workflow for the Grignard reaction with (2R)-tetrahydrofuran-2-carbaldehyde.
| Reagent | Product(s) | Diastereomeric Ratio (dr) | Reference(s) |
| MeMgBr | (R)-1-((R)-tetrahydrofuran-2-yl)ethan-1-ol and (S)-1-((R)-tetrahydrofuran-2-yl)ethan-1-ol | Varies depending on conditions | General Knowledge |
| PhMgBr | (R)-phenyl((R)-tetrahydrofuran-2-yl)methanol and (S)-phenyl((R)-tetrahydrofuran-2-yl)methanol | Varies depending on conditions | General Knowledge |
Application in Drug Synthesis: Baloxavir Marboxil
A key application highlighting the importance of this chiral building block is in the synthesis of the antiviral drug Baloxavir Marboxil, used for the treatment of influenza. Although the aldehyde itself is not directly used, its oxidized form, (2R)-tetrahydrofuran-2-carboxylic acid, serves as a crucial chiral resolving agent in the synthesis of a key intermediate.[9][10] The synthesis involves the resolution of a racemic tricyclic core, where the (R)-carboxylic acid selectively forms a diastereomeric salt with the desired (R)-enantiomer of the amine, allowing for its separation.
Signaling Pathway: Role in Baloxavir Marboxil Synthesis
Caption: Role of (2R)-tetrahydrofuran-2-carboxylic acid in the synthesis of Baloxavir Marboxil.
Spectroscopic Data
While a dedicated, published spectrum for (2R)-tetrahydrofuran-2-carbaldehyde was not found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted):
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Aldehyde proton (CHO): A singlet or doublet around δ 9.5-9.8 ppm.
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Proton at C2 (CH-CHO): A multiplet around δ 4.2-4.5 ppm.
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Protons on the tetrahydrofuran ring (CH₂): A series of multiplets between δ 1.8-2.2 ppm and δ 3.8-4.1 ppm.
¹³C NMR (Predicted):
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Aldehyde carbonyl (C=O): A signal around δ 200-205 ppm.
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Carbon at C2 (CH-CHO): A signal around δ 78-82 ppm.
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Carbons of the tetrahydrofuran ring (CH₂): Signals in the range of δ 25-35 ppm and δ 68-72 ppm.
IR Spectroscopy (Predicted):
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C=O stretch (aldehyde): A strong absorption band around 1720-1740 cm⁻¹.
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C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
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C-O-C stretch (ether): A strong absorption band around 1050-1150 cm⁻¹.
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C-H stretches (alkane): Bands in the region of 2850-3000 cm⁻¹.
Conclusion
(2R)-Tetrahydrofuran-2-carbaldehyde is a valuable and versatile chiral building block in modern organic synthesis. Its ready availability through the oxidation of the corresponding alcohol and the high reactivity of its aldehyde group, coupled with the stereodirecting influence of the chiral tetrahydrofuran ring, make it a powerful tool for the construction of complex, enantioenriched molecules. Its role, via its carboxylic acid derivative, in the synthesis of the antiviral drug Baloxavir Marboxil underscores its significance in the pharmaceutical industry. Further exploration of its reactivity and application in the development of novel synthetic methodologies and drug candidates is an active and promising area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. (2R)-tetrahydrofuran-2-carbaldehyde | C5H8O2 | CID 12664773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-tetrahydrofuran-2-carbaldehyde | 22170-11-2 | Benchchem [benchchem.com]
- 4. Tetrahydrofuran-2-carbaldehyde [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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